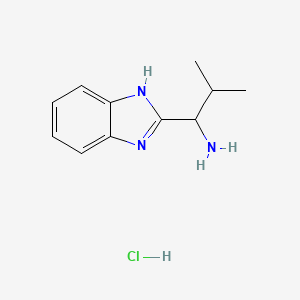

1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amin-hydrochlorid

Übersicht

Beschreibung

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic compounds characterized by a fusion of a benzene ring to the 4 and 5 positions of an imidazole ring

Wissenschaftliche Forschungsanwendungen

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of biological systems and interactions with biomolecules.

Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral properties.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary targets of these compounds are parasitic infections, specifically those caused by the species Trichinella spiralis . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

These compounds interact with the parasitic larvae, leading to their death . The compounds have shown to be more effective than clinically used anthelmintic drugs such as albendazole and ivermectin . They have been observed to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37 °C in both concentrations (50 and 100 μg ml −1) .

Biochemical Pathways

The compounds affect the oxidative stress pathways in the host that are induced by the parasites . They have antioxidant properties and are capable of reacting with various free radicals . They can react through several possible reaction pathways – Hydrogen Atom Transfer in nonpolar medium, Single Electron Transfer followed by Proton Transfer in polar medium and Radical Adduct Formation in both media .

Pharmacokinetics

The compounds have been synthesized in high yields under relatively milder reaction conditions . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.

Result of Action

The result of the action of these compounds is the death of the parasitic larvae, leading to the treatment of the parasitic infection . In addition, they also have antioxidant activity, which can help to mitigate the oxidative stress induced by the parasites in the host .

Action Environment

The action of these compounds can be influenced by environmental factors such as temperature. For example, their effectiveness in killing parasitic larvae has been observed at an incubation temperature of 37 °C . Other environmental factors that could potentially influence their action, efficacy, and stability would need to be investigated in further studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 1H-benzimidazole with 2-methylpropylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

2-methylbenzimidazole

1-methyl-2-phenylbenzimidazole

1H-benzimidazole-2-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride is a compound derived from the benzimidazole family, which has gained attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds bearing the benzimidazole nucleus have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for several derivatives indicate a promising profile for antimicrobial activity.

The compound's activity was evaluated using broth microdilution methods, confirming its potential against resistant strains.

Antitumor Activity

The antitumor potential of benzimidazole derivatives has been extensively studied. In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives could inhibit cell proliferation effectively.

| Compound | Cell Line | IC50 (μM) | Assay Type | Reference |

|---|---|---|---|---|

| 5 | A549 | 2.12 ± 0.21 | 2D | |

| 6 | HCC827 | 5.13 ± 0.97 | 2D | |

| 8 | NCI-H358 | 0.85 ± 0.05 | 2D |

These findings suggest that the compound may interfere with critical cellular processes such as DNA replication and repair, potentially through intercalation or binding to DNA structures.

The mechanisms underlying the biological activities of benzimidazole derivatives are multifaceted:

- DNA Intercalation : Some studies indicate that these compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Benzimidazole derivatives may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the induction of apoptosis in cancer cells.

Case Studies

A comprehensive review of recent literature highlights various case studies focusing on the biological activity of benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole compounds against Staphylococcus aureus and Escherichia coli, showcasing significant antibacterial effects with lower MIC values compared to standard antibiotics .

- Antitumor Potential : Research involving three-dimensional (3D) culture systems demonstrated that certain benzimidazole derivatives exhibited higher cytotoxicity in comparison to traditional two-dimensional (2D) cultures, suggesting improved relevance to in vivo conditions .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.